17S-Hdha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

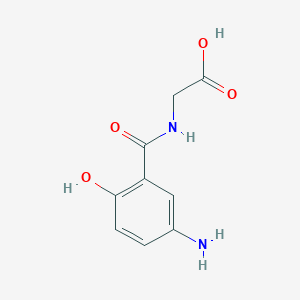

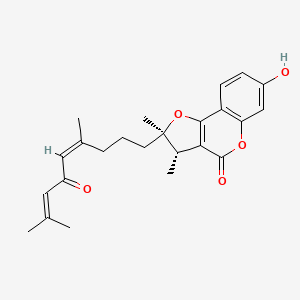

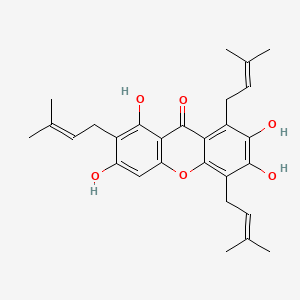

17(S)-HDoHE is a polyunsaturated fatty acid that is (4Z,7Z,10Z,13Z,15E,19Z)-docosa-4,7,10,13,15,19-hexaenoic acid carrying a hydroxy substituent at the 17S-position. It is a metabolite of docosahexaenoic acid in human blood and mouse brain, and serves as a precursor to 17(S)-resolvins. It has a role as a mouse metabolite, an animal metabolite and a human xenobiotic metabolite. It is an enantiomer of a 17(R)-HDoHE.

科学的研究の応用

PPARα/γ Dual Covalent Modifier and Agonist

17-Hydroxy docosahexaenoic acid (17-HDHA) is an oxidized form of docosahexaenoic acid (DHA) and is recognized as a specialized proresolving mediator. A further oxidized product, 17-oxodocosahexaenoic acid (17-oxoDHA), has been found to activate peroxisome proliferator-activated receptors γ (PPARγ) and PPARα, classifying it as an α/γ dual agonist. Notably, 17-oxoDHA binds to PPARγ and PPARα covalently, distinguishing it as the first in a novel class of PPAR agonists, specifically a PPARα/γ dual covalent agonist (Egawa et al., 2016).

Synthesis and Applications

The oxidation of docosahexaenoic acid (DHA) to 17(S)-HDHA using soybean lipoxygenase, in the presence of the reducing agent TCEP, has been accomplished with high yield and high enantio excess. This strategy has been demonstrated for the synthesis of other fatty acids and for the gram-scale synthesis of 17(S)-HDHA, highlighting its potential in various applications (Itoh et al., 2016).

Role in Pain Sensitivity and Osteoarthritis Pain

17-HDHA, but not D- or E-series resolvins, has been associated with increased heat pain thresholds and reduced osteoarthritis pain in humans. This association is independent of the levels of docosahexaenoic acid (DHA), suggesting a specific role of 17-HDHA in modulating pain sensitivity and providing relief in osteoarthritis pain (Valdes et al., 2017).

Potential Adjuvant in Influenza Vaccination

17-HDHA has shown potential as a new class of adjuvant in influenza vaccination. It has been observed to enhance the adaptive immune response, increasing antigen-specific antibody titers and the number of antibody-secreting cells. The increased antibody production mediated by 17-HDHA offers more protection against live pH1N1 influenza infection in mice, suggesting its potential use in improving vaccine efficacy (Ramon et al., 2014).

Coronary Arterial Dilation

17S-HDHA, derived from docosahexanoic acid (DHA), has been shown to induce coronary arterial dilation. It activates large conductance Ca2+-activated K+ (BKCa) channels in coronary arterial smooth muscle cells, leading to vasodilation. This action represents a significant mechanism potentially mediating the beneficial actions of DHA in coronary circulation (Li et al., 2011).

Treatment for Obesity-Associated Inflammation

Impaired local production of proresolving lipid mediators, including 17-HDHA, in obesity contributes to chronic low-grade inflammation, a crucial factor in obesity-driven metabolic deterioration. 17-HDHA treatment in obese mice reduced adipose tissue expression of inflammatory cytokines, increased adiponectin expression, and improved glucose tolerance and insulin sensitivity. These findings suggest 17-HDHA as a novel treatment option for obesity-associated complications (Neuhofer et al., 2013).

特性

分子式 |

C22H32O3 |

|---|---|

分子量 |

344.5 g/mol |

IUPAC名 |

(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 |

InChIキー |

SWTYBBUBEPPYCX-YTQNUIGOSA-N |

異性体SMILES |

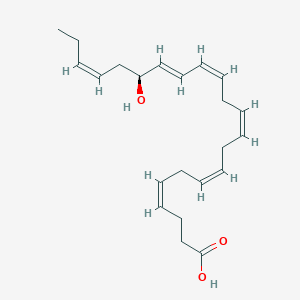

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

正規SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)

![(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid](/img/structure/B1247723.png)

![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)

![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)

![4-[3-(1h-Imidazol-4-yl)propyl]piperidine](/img/structure/B1247739.png)

![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)